N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
Description
Chemical Identity and Nomenclature
N-Cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a structurally complex heterocyclic compound. Its systematic IUPAC name is N-cyclopropyl-2-[5-(hydroxymethyl)-2-sulfanylideneimidazol-1-yl]acetamide . The molecular formula is C₉H₁₃N₃O₂S , with a molecular weight of 227.28 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 941869-06-3 | |
| SMILES | O=C(NC1CC1)CN2C(CO)=CN=C2S | |
| InChI Key | NAMRWXGJQCPYBW-UHFFFAOYSA-N |
The structure comprises a cyclopropylacetamide backbone linked to a 5-hydroxymethyl-2-mercaptoimidazole ring. The imidazole moiety features tautomeric equilibria, while the hydroxymethyl (-CH₂OH) and mercapto (-SH) groups contribute to its reactivity.
Historical Development in Heterocyclic Chemistry
The compound belongs to the mercaptoimidazole class, which emerged from foundational work on imidazole derivatives. Imidazole itself was first synthesized by Heinrich Debus in 1858 via condensation of glyoxal, formaldehyde, and ammonia. Mercaptoimidazoles gained prominence in the 20th century for their diverse bioactivity, particularly in antimicrobial and anticancer research.
The introduction of acetamide substituents, such as the cyclopropyl group, reflects advancements in rational drug design. Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity, making them valuable in medicinal chemistry. This compound’s synthesis likely involved nucleophilic substitution reactions between cyclopropylamine and mercaptoimidazole intermediates, a strategy validated in similar derivatives.
Position Within Mercaptoimidazole Acetamide Derivatives
This derivative occupies a unique niche due to its distinct substituents:
For example, derivatives like N-(4-methylthiazol-2-yl)acetamide prioritize aromatic interactions, whereas the cyclopropyl variant emphasizes steric and electronic tuning. The hydroxymethyl group also enables hydrogen bonding, a feature exploited in corrosion inhibitors and pharmaceutical intermediates.
Structural Comparison of Selected Mercaptoimidazole Acetamides
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-5-7-3-10-9(15)12(7)4-8(14)11-6-1-2-6/h3,6,13H,1-2,4-5H2,(H,10,15)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIROWGVGFQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CNC2=S)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Hydroxymethyl-Substituted Imidazole Intermediate
- The process begins with the synthesis of a hydroxymethylated imidazole derivative, often via cyclization of suitable precursors such as amino acids, aldehydes, or nitriles, followed by functionalization.
- Introduction of hydroxymethyl groups typically employs formaldehyde or paraformaldehyde under acidic or basic conditions.
- For example, reacting an imidazole precursor with formaldehyde in the presence of a base (e.g., sodium hydroxide) at controlled temperatures (~ room temperature to 50°C).
- Similar methodologies are documented where hydroxymethyl groups are introduced at the 5-position of imidazole rings via Mannich-type reactions, with reaction temperatures around 20-50°C, and solvents like ethanol or water.
Step 2: Incorporation of the Mercapto Group
- The mercapto group (-SH) is introduced through nucleophilic substitution or thiolation of the imidazole ring.
- A common approach involves reacting the imidazole derivative with thiolating agents such as thiourea derivatives or using Lawesson's reagent.
- Use of Lawesson's reagent at elevated temperatures (~100°C) in solvents like toluene or tetrahydrofuran (THF).
- Alternatively, direct thiolation with hydrogen sulfide or thiourea under reflux conditions.
- The synthesis of 2-mercapto imidazoles often employs thiolation of imidazole precursors with thiourea, with reaction temperatures around 80-120°C, in polar aprotic solvents.
Step 3: Formation of the Acetamide Linkage
- The final step involves coupling the imidazole derivative with a cyclopropyl-containing acetamide.
- This is achieved via nucleophilic substitution or amidation reactions.
- Activation of the carboxylic acid or acyl chloride derivative of cyclopropyl acetic acid.
- Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) facilitate amide bond formation.
- Reactions are typically performed in solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures (~25-50°C).
- Literature indicates that amidation reactions with acyl chlorides proceed efficiently at ambient or mild heating conditions, with yields often exceeding 80%.
Representative Data Table of Preparation Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Hydroxymethylation of imidazole | Formaldehyde, base (NaOH) | Ethanol / Water | 20-50°C | 2-4 hrs | ~70-80% | Mannich-type reaction |
| 2 | Thiolation to introduce mercapto | Thiourea / Lawesson's reagent | Toluene / THF | 80-120°C | 4-8 hrs | ~60-75% | Elevated temperature, thiolation efficiency |
| 3 | Amidation with cyclopropyl acetic acid | DCC / CDI | DCM / DMF | RT - 50°C | 12-24 hrs | >80% | Mild conditions, high yield |
Research Findings and Optimization Strategies
- Reaction Efficiency: The use of Lawesson's reagent significantly improves mercapto group incorporation, with reaction temperatures optimized around 100°C to maximize yield while minimizing decomposition.
- Selectivity: Protecting groups are generally unnecessary due to the selective reactivity of the imidazole core, but careful control of reaction conditions prevents side reactions.
- Scale-Up Considerations: The convergent synthesis route, employing in situ intermediate formation, reduces purification steps, thereby enhancing scalability and cost-effectiveness.
Additional Notes
- Purity and Characterization: The final compound is characterized by IR (notably NH and SH stretches), NMR (distinct signals for hydroxymethyl and mercapto groups), and mass spectrometry.
- Safety and Handling: Thiolation reagents and acyl chlorides require appropriate handling under inert atmospheres and with proper protective measures.
Chemical Reactions Analysis
N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring system.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide has been investigated for its potential as a therapeutic agent:
Antimicrobial Activity:
Research indicates that compounds with imidazole and mercapto groups exhibit antimicrobial properties. The presence of the hydroxymethyl group may enhance solubility and bioavailability, making this compound a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi.
Anticancer Potential:
Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. The specific structural features of this compound may contribute to selective cytotoxicity against tumor cells while sparing normal cells.
Biochemical Research
The compound's unique structure allows it to interact with various biological targets:
Enzyme Inhibition:
Imidazole derivatives are known to act as enzyme inhibitors. This compound could be explored for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to novel therapeutic strategies for metabolic disorders.
Protein Binding Studies:
The mercapto group may facilitate interactions with cysteine residues in proteins, leading to potential applications in studying protein function and dynamics. This property can be particularly useful in drug design, where understanding protein-ligand interactions is crucial.
Material Science Applications
The compound's chemical properties suggest potential uses in material science:
Synthesis of Functional Materials:
The unique functional groups present in this compound can be utilized to create new polymers or coatings with specific properties, such as enhanced durability or biocompatibility.
Nanotechnology:
Due to its ability to form stable complexes with metals, this compound may find applications in the synthesis of metal nanoparticles, which are essential in catalysis and electronic materials.
Case Study 1: Antimicrobial Efficacy
A study conducted on various imidazole derivatives showed that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the imidazole ring could enhance activity against resistant strains.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism was attributed to the activation of caspase pathways, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound. The hydroxymethyl and mercapto groups can participate in hydrogen bonding and other interactions, contributing to the overall mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide can be contextualized against analogs with variations in substituents or core scaffolds. Below is a systematic comparison:
Table 1: Structural and Molecular Comparison
Key Insights
Substituent Effects on Lipophilicity and Steric Hindrance: The cyclopropyl group in the target compound introduces moderate steric bulk compared to the methyl group in its simpler analog (201.25 g/mol) . Cyclopropane’s rigid three-membered ring may enhance metabolic stability compared to linear alkyl chains.
Thiol vs. Thioether Functionality :
- The free thiol (-SH) group in the target compound contrasts with the thioether (-S-) linkage in the benzenesulfonyl derivative (414.52 g/mol) . Thiols are prone to oxidation (forming disulfides) or metal chelation, whereas thioethers offer greater stability but reduced reactivity.
Hydroxymethyl Group Implications :
- The hydroxymethyl moiety in the imidazole ring is conserved across analogs , suggesting its role in hydrogen-bonding interactions with biological targets. Its absence in the benzenesulfonyl derivative highlights divergent design strategies (e.g., hydrophobic vs. polar interactions).
Synthetic Complexity :
- Cyclopropane-containing compounds often require specialized synthetic routes (e.g., cyclopropanation reactions), whereas methyl or cyclopentyl analogs may be synthesized via straightforward alkylation .
Table 2: Hypothetical Physicochemical Properties (Inferred)
Research Findings and Implications
- Structural Activity Relationships (SAR) :
The cyclopropyl group balances steric hindrance and lipophilicity, making it a favorable substituent for optimizing drug-like properties. In contrast, bulkier groups (e.g., cyclopentyl) may prioritize target affinity over pharmacokinetics . - Reactivity Profile :
The thiol group’s susceptibility to oxidation could limit the target compound’s in vivo stability unless stabilized via prodrug strategies. Conversely, the benzenesulfonyl derivative’s thioether group offers inertness but reduces interaction versatility .
Biological Activity
N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 227.28 g/mol
- CAS Number : 941869-06-3
- Density : Approximately 1.45 g/cm³ (predicted)
- pKa : 11.42 (predicted) .
The compound's biological activity is largely attributed to its imidazole structure, which is known for various pharmacological effects, including anti-cancer properties. Imidazole derivatives have been shown to interact with multiple biological targets, leading to diverse therapeutic effects:
- Anticancer Activity : Studies indicate that compounds with imidazole moieties can inhibit cancer cell proliferation and induce apoptosis. For example, imidazole derivatives have demonstrated potency against various cancer cell lines by targeting topoisomerases and other critical enzymes involved in cell division .
- Enzyme Inhibition : The mercapto group in the compound may facilitate interactions with enzymes, potentially leading to inhibition of pathways critical for cancer progression.
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of imidazole derivatives on different cancer cell lines. For instance, a study highlighted that certain imidazole compounds exhibited significant cytotoxicity against HEK 293 kidney cancer cells with an LC value of 25 μM . While specific data on this compound is limited, its structural similarity suggests potential efficacy.
- Mechanistic Insights : Research has shown that imidazole derivatives can induce apoptosis through various pathways, including mitochondrial disruption and activation of caspases . These mechanisms are crucial for developing effective anticancer therapies.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| C1 | HEK 293 | 25 | Topoisomerase inhibition |
| C2 | MCF-7 | 0.75 | Apoptosis induction |
| C3 | U87-MG | 50 | FAK inhibition |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the imidazole core. Key steps include:
- Imidazole ring formation : Cyclization of precursors (e.g., 5-hydroxymethyl-2-mercaptoimidazole) under acidic or basic conditions .
- Acetamide coupling : Reaction with N-cyclopropyl acetamide derivatives via nucleophilic substitution or carbodiimide-mediated coupling.
- Critical parameters : Temperature (60–80°C), solvent choice (DMF or THF for solubility), and pH control (neutral to mildly acidic) to avoid side reactions.
- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product (typical yield: 45–65%) .
Q. Reaction Optimization Table
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Imidazole cyclization | 2-mercaptoimidazole, formaldehyde | H2SO4, 70°C, 4h | 70 |
| Acetamide coupling | Cyclopropanamine, acetic anhydride | DMF, EDC·HCl, RT, 12h | 55 |
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and hydroxymethyl moiety (δ 3.5–4.5 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C10H14N3O2S: 256.08, observed: 256.1) .
- HPLC : Monitor purity (>95%) using a C18 column with a water/acetonitrile gradient .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus and E. coli) and MTT assays for cytotoxicity .
- Dose-response profiling : Compare EC50 values across cell lines (e.g., HEK293 vs. HeLa) to identify selective toxicity .
- Metabolite screening : LC-MS to rule out degradation products interfering with bioactivity .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Mechanistic studies focus on:
- Thiol-mediated covalent binding : The mercapto group (-SH) forms disulfide bonds with cysteine residues in enzymes (e.g., thioredoxin reductase), confirmed via enzyme inhibition assays and X-ray crystallography .
- Metal coordination : Imidazole nitrogen atoms chelate metal ions (e.g., Zn²⁺ in metalloproteases), analyzed using ITC (isothermal titration calorimetry) .
- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like cytochrome P450 .
Q. What strategies improve the compound’s stability and solubility for in vivo studies?
Methodological Answer:
- Prodrug design : Mask the hydroxymethyl group as an ester (e.g., acetyl or pivaloyl) to enhance membrane permeability .
- Co-crystallization : Use co-solvents (PEG 400) or cyclodextrin inclusion complexes to improve aqueous solubility .
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can structural modifications enhance selectivity for specific biological targets?
Methodological Answer:
- SAR (Structure-Activity Relationship) studies :
- High-throughput screening : Test analogs against kinase panels or GPCR libraries to identify selectivity profiles .
Q. What analytical methods validate the compound’s mechanism in enzyme inhibition?
Methodological Answer:
- Kinetic assays : Measure Km and Vmax shifts (e.g., for glutathione reductase) to distinguish competitive vs. non-competitive inhibition .
- Fluorescence quenching : Monitor tryptophan residues in enzymes (e.g., λex 280 nm, λem 340 nm) to detect conformational changes .
- SDS-PAGE/Western blot : Confirm target engagement (e.g., phosphorylation status in signaling pathways) .
Data Contradiction Analysis
Example Contradiction : Conflicting reports on the compound’s stability under basic conditions.
Resolution Strategy :
- Controlled degradation studies : Compare stability at pH 7.4 vs. pH 9.0 using LC-MS to identify hydrolysis products .
- Computational modeling : Gaussian 09 calculations to predict susceptible bonds (e.g., acetamide cleavage) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
